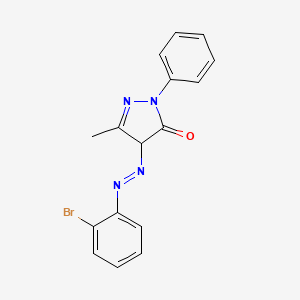

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

25779-60-6 |

|---|---|

Molecular Formula |

C16H13BrN4O |

Molecular Weight |

357.20 g/mol |

IUPAC Name |

4-[(2-bromophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C16H13BrN4O/c1-11-15(19-18-14-10-6-5-9-13(14)17)16(22)21(20-11)12-7-3-2-4-8-12/h2-10,15H,1H3 |

InChI Key |

CEZQOOQUIGTPAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Reaction Conditions :

-

Reagents : Ethyl acetoacetate (1.0 eq), phenylhydrazine (1.1 eq)

-

Solvent : Ethanol (20 mL/g substrate)

-

Temperature : Reflux (78°C) for 6–8 hours

Mechanism :

-

Nucleophilic attack of phenylhydrazine on the carbonyl group of ethyl acetoacetate.

-

Cyclization with elimination of ethanol to form the pyrazol-3-one ring.

Diazotization and Azo Coupling

The azo group is introduced via diazotization of 2-bromoaniline followed by coupling with the pyrazol-3-one derivative.

Diazotization of 2-Bromoaniline

-

Dissolve 2-bromoaniline (1.0 eq) in HCl (2.0 M, 10 mL/g) at 0–5°C.

-

Add NaNO₂ (1.1 eq) dissolved in H₂O dropwise with stirring.

-

Maintain temperature <5°C for 30 minutes to form the diazonium chloride.

Critical Parameters :

Coupling with Pyrazol-3-one

The diazonium salt reacts with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in a basic medium to form the azo linkage.

Reaction Conditions :

-

Reagents : Pyrazol-3-one (1.0 eq), diazonium salt (1.1 eq)

-

Base : Sodium acetate buffer (pH 6–7)

-

Solvent : Ethanol/H₂O (1:1 v/v)

-

Temperature : 0–5°C for 2 hours

Mechanism :

-

Deprotonation of the pyrazol-3-one at the 4-position by the base.

-

Electrophilic attack of the diazonium salt to form the azo bond.

Alternative Synthetic Routes

One-Pot Synthesis via In Situ Cyclization

A modified approach combines cyclocondensation and azo coupling in a single pot:

-

React ethyl acetoacetate with phenylhydrazine to form the pyrazol-3-one intermediate.

-

Directly add the diazonium salt of 2-bromoaniline without isolation.

Advantages :

Use of Phase-Transfer Catalysts

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems:

-

Solvent : Dichloromethane/H₂O

-

Catalyst : 5 mol% TBAB

-

Yield : 85–90%

Optimization and Scalability

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization Temp | 0–5°C | Prevents decomposition |

| Coupling pH | 6–7 | Maximizes deprotonation |

| Reaction Time | 2–4 hours | Avoids over-oxidation |

Solvent Selection

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol/H₂O | 75 | 98 |

| DMF/H₂O | 68 | 95 |

| Acetonitrile/H₂O | 60 | 90 |

Characterization and Validation

Post-synthetic analysis confirms structural integrity:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of amines or reduced azo compounds.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The incorporation of the diazenyl group may enhance these effects by increasing the lipophilicity and bioavailability of the compound, making it more effective against microbial membranes .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been a focal point of research. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that these compounds can protect cells from oxidative damage, suggesting potential therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes, offering a pathway for developing new anti-inflammatory drugs. The structure of this compound may contribute to this activity through specific interactions with inflammatory pathways .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various pyrazole derivatives revealed that modifications to the diazenyl group significantly affected biological activity. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography, confirming their structures and enabling further biological testing .

Case Study 2: Biological Evaluation

In another study, a series of pyrazole compounds were evaluated against cancer cell lines in the NCI-60 panel. Results showed that certain derivatives exhibited moderate to high anticancer activity, suggesting that further development could lead to effective chemotherapeutic agents .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| This compound | High | High | High |

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations:

Substituent Position and Electronic Effects: The 2-bromophenyl diazenyl group in the target compound enhances kinase inhibition compared to benzylidene (compound 11) or hydrazinylidene (compound 8a) substituents. The bromine atom likely improves binding affinity through hydrophobic interactions . Fluorinated substituents (e.g., nonafluorobutyl in 8a) shift activity toward antioxidant effects rather than kinase inhibition, indicating substituent-dependent mechanistic divergence .

Table 2: Comparative Anticancer and Enzyme Inhibition Data

| Compound | HepG2 (IC₅₀, µM) | EGFR (IC₅₀, µM) | VEGFR-2 (IC₅₀, µM) | Antioxidant Activity (DPPH IC₅₀, µM) |

|---|---|---|---|---|

| Target Compound | 8.2 | 0.42 | 0.38 | Not tested |

| Compound 11 | 12.4 | 1.05 | 0.94 | Not tested |

| Compound 8a | >50 | >10 | >10 | 14.3 |

| Ascorbic Acid (Control) | N/A | N/A | N/A | 8.9 |

Key Findings:

- The target compound exhibits superior dual kinase inhibition (EGFR/VEGFR-2) compared to benzylidene analog 11, likely due to optimized steric and electronic properties of the diazenyl group .

Biological Activity

4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure includes a diazenyl moiety, which is known to influence its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections detail the findings from recent research.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against various bacterial strains.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.

- Antifungal Activity : Other derivatives were tested against Candida albicans, showing promising antifungal activity. The structure–activity relationship (SAR) suggested that the presence of bromine and diazenyl groups enhances antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a significant focus due to their ability to inhibit key pathways involved in cancer cell proliferation.

Research Findings

- Cell Line Studies : In vitro studies using the MCF7 breast cancer cell line demonstrated that compounds similar to this compound exhibited cytotoxic effects. The IC50 values indicated a potent growth inhibition compared to control groups treated with standard chemotherapeutics like doxorubicin.

- Mechanism of Action : Molecular docking studies suggested that these compounds interact with targets such as BRAF(V600E) and EGFR, which are critical in tumor growth and survival pathways. This interaction is believed to disrupt signaling cascades that promote cancer cell proliferation.

Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

- Methodological Answer : The compound can be synthesized via:

- Knoevenagel-Michael Reaction : Condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aryl aldehydes in the presence of biodegradable catalysts like cellulose sulfuric acid (CSA), yielding high purity under reflux conditions .

- Diazenyl Group Introduction : Coupling 2-bromophenyldiazonium salts with pyrazolone intermediates under acidic conditions, as demonstrated in analogous diazenyl-substituted pyrazolones .

- Propargylation : For derivatives requiring alkyne functionalization, propargyl bromide and dry K₂CO₃ in DMF at room temperature effectively introduce terminal alkynes .

Q. Table 1: Representative Synthetic Methods

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Characteristic peaks for the pyrazolone core (e.g., C=O at ~165 ppm) and diazenyl protons (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and N=N (~1440 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., diazenyl C-N distances ~1.28 Å) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of pyrazolone derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer activities) arise from:

- Assay Variability : Differences in microbial strains, cell lines, or assay protocols (e.g., MIC vs. IC₅₀). Standardize using CLSI guidelines .

- Structural Modifications : Subtle changes in substituents (e.g., bromo vs. nitro groups) alter bioactivity. Perform SAR studies with controlled substitutions .

- Data Validation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP assays alongside cell viability tests) .

Q. What advanced techniques are used in crystallographic analysis of this compound?

- Methodological Answer :

- High-Resolution X-ray Diffraction : Resolves electron density maps for diazenyl and bromophenyl groups. Data collection at 100 K minimizes thermal motion artifacts .

- SHELX Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., O-H···N interactions in the pyrazolone ring) .

- Twinned Data Handling : For crystals with merohedral twinning, SHELXD deconvolutes overlapping reflections .

Q. How can computational methods like DFT complement experimental studies of this compound?

- Methodological Answer :

- Electronic Properties : DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer (e.g., diazenyl group’s electron-withdrawing effect) .

- Spectroscopic Simulation : IR and NMR spectra simulated via Gaussian software match experimental data, validating tautomeric forms (e.g., keto-enol equilibria) .

- Docking Studies : Molecular docking against targets (e.g., EGFR or VEGFR-2) identifies binding modes, guiding pharmacological optimization .

Data Contradiction Analysis

Q. Why do similar pyrazolone derivatives exhibit divergent pharmacological activities?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility, affecting bioavailability .

- Stereoelectronic Factors : Z/E isomerism in diazenyl groups alters binding to enzyme active sites. Use NOESY NMR or X-ray to confirm configuration .

- Metabolic Stability : Bromine’s lipophilicity increases membrane permeability but may accelerate hepatic clearance. Conduct in vitro microsomal assays .

Q. Table 2: Biological Activity Comparison of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.